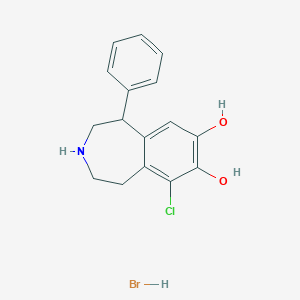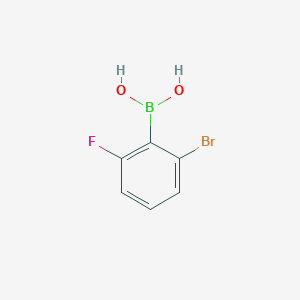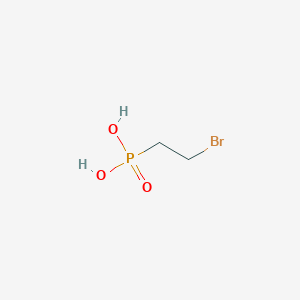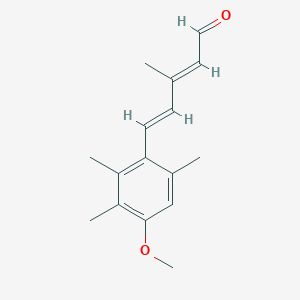
(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal, is a dienal with a specific arrangement of double bonds and substituents that suggest potential for various chemical applications. While the exact compound is not directly discussed in the provided papers, related structures and synthesis methods can offer insights into its properties and potential synthesis pathways.
Synthesis Analysis
The synthesis of related compounds involves the condensation of aldehyde or imine precursors. For instance, a key intermediate in the synthesis of strobilurin B, which shares a similar dienal structure, was obtained through the condensation of 4-benzyloxybutanal N-tert-butylimine with 4-chloro-3-methoxycinnamic aldehyde, achieving a 40% yield and high configurational purity . This suggests that a similar approach could be employed for the synthesis of the compound , with appropriate modifications to the starting materials to incorporate the trimethylphenyl group.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been characterized by X-ray crystallography. For example, the crystal structure of a compound with a bis(4-methoxyphenyl)penta-dienylidene group revealed a three-dimensional network formed through various intermolecular interactions . This information is valuable as it indicates that the compound of interest may also form a complex crystal structure with specific intermolecular interactions, which could influence its physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of the dienal group is a key aspect of such compounds. Although the provided papers do not directly address the chemical reactions of the specific compound, the presence of the dienal moiety suggests potential for reactions such as Diels-Alder cycloadditions or conjugate additions. The methoxy and trimethyl substituents could also influence the reactivity by stabilizing certain intermediates or directing the course of the reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, the crystal structure analysis of a methoxy-substituted biphenyl compound provides insights into the potential planarity and steric hindrance that could be expected in the compound of interest . These structural features can affect the melting point, solubility, and overall stability of the compound.
Applications De Recherche Scientifique
1. Synthesis of Strobilurins and Other Organic Compounds
(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal and its derivatives play a critical role in the synthesis of various organic compounds, particularly strobilurins. These compounds are synthesized through highly stereospecific reactions and can be used to create a range of substances, including strobilurins A and X, which are useful in antibiotic applications (Grigorieva et al., 2010).
2. Preparation of Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives
Research has demonstrated the effectiveness of using variants of (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal in the preparation of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives. These derivatives have potential applications in various fields including medicinal chemistry and material sciences (Khalid et al., 2020).
3. Role in Synthesis of Avenalumic Carboxamide Derivatives
This compound is also instrumental in the synthesis of avenalumic carboxamide derivatives, showcasing its versatility in organic synthesis. These derivatives have potential applications in pharmaceuticals and other chemical industries (Bazin et al., 2008).
4. Creation of Antioxidant and Anti-corrosion Compounds
Further research has explored the use of variants of this compound in creating antioxidants and corrosion inhibitors. These derivatives have shown significant effectiveness in these applications, indicating their potential in industrial and environmental chemistry (Momin et al., 2016).
Propriétés
IUPAC Name |
(2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNAPUXYLZDDGQ-HRCSPUOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=O)/C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

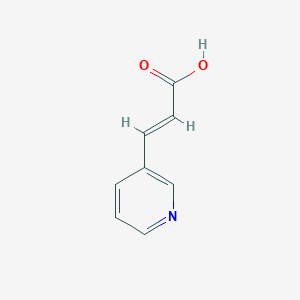
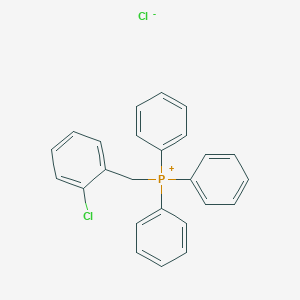

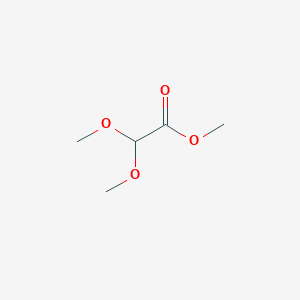
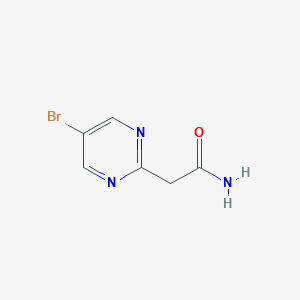

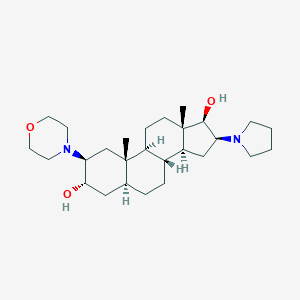
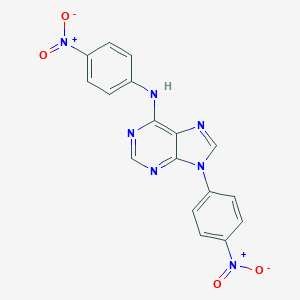
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
